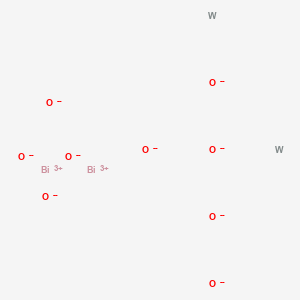
氧化铋钨 (Bi2W3O12)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of bismuth tungsten oxides can be achieved through various methods, with the morphology and composition playing critical roles in their eventual application performance. For example, a series of bismuth tungsten oxides, including Bi2WO6, have been synthesized with different morphologies, such as nanosheets and nanoparticles. These morphologies significantly affect their electrochemical performance as Li-ion battery anodes, with specific compositions showing higher capacity and better cycling stability (Liang, Shi, & Fang, 2019). Another approach involved the creation of heterometallic bismuth-tungsten oxide nanoclusters using lacunary polyoxometalates, demonstrating the structural directing role of Bi3+ lone pairs in these complexes (Hanaya, Suzuki, Sato, Yamaguchi, & Mizuno, 2017).
Molecular Structure Analysis
The molecular structure of bismuth tungsten oxides, particularly Bi3.84W0.16O6.24, has been studied, revealing that factors such as hydrothermal reaction temperature and time affect the crystallinity and morphology. These structural characteristics are crucial for applications like photocatalytic degradation, where specific catalysts synthesized under optimized conditions showed superior performance due to their excellent crystallinity and morphology (Wang, Zhu, Song, Shan, & Chen, 2011).
Chemical Reactions and Properties
Bismuth tungsten oxides undergo various chemical reactions, significantly impacting their application in photocatalysis and solar water splitting. For instance, the transformation of anodized tungsten oxide film into bismuth tungstate by hydrothermal treatment showcases the ability of these materials to act as efficient electrodes for hydrogen evolution under visible light irradiation (Ng, Iwase, Ng, & Amal, 2012).
Physical Properties Analysis
The physical properties of bismuth tungsten oxides, such as their hierarchical nanostructures and light absorption capabilities, are critical for their performance in applications like solar-driven water splitting. The synthesis of hierarchical WO3 and Bi2O3/WO3 nanocomposites has demonstrated strong near-infrared absorption, which is pivotal for enhancing water splitting properties (Khan, Abdalla, & Qurashi, 2017).
Chemical Properties Analysis
The chemical properties of bismuth tungsten oxides, such as their photocatalytic activities, are significantly influenced by their synthesis method and resulting morphology. A study on the photocatalytic activity of BiFeWO6/WO3 nanocomposites towards the degradation of dye under light irradiation highlighted the importance of composite composition and the synergy between BiFeWO6 and WO3 for enhanced photocatalytic performance (A., Arunachalam, A., J., & Al-Mayouf, 2018).
科学研究应用
有机转化中的催化剂
钨酸铋 (Bi2WO6) 在包括有机转化在内的各个领域都得到了广泛的研究 . 据报道,Bi2WO6 纳米粒子在水性介质中在环境温度下具有高度反应性 . 使用 Bi2WO6 催化剂具有许多优点,包括高产率、环保工艺、快速反应时间和简单的后处理技术 .
降解
Bi2WO6 因其在降解过程中的潜力而被广泛研究 . 其独特的性质使其成为该领域应用的有希望的候选者 .
CO2 减少
Bi2WO6 的另一个重要应用是减少 CO2 . 其独特的性质使其成为该领域广泛研究的主题 .
光催化
Bi2WO6 具有适合在可见光下进行光催化的晶体和电子结构 . 其光催化活性已被广泛用于降解各种分子,无论是气态还是水态,甚至在可见光照射下降解微生物 .
电致变色器件
氧化铋钨也用于电致变色器件. 其独特的性质使其成为该领域应用的有希望的候选者.
储能系统
作用机制
Target of Action
Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .
Mode of Action
Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .
Pharmacokinetics
Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .
Result of Action
The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.
Action Environment
The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .
安全和危害
未来方向
The limitations and challenges of using bismuth tungstate as a photocatalyst are also examined, such as its low quantum efficiency and susceptibility to photodegradation . Future research directions include further studies on the underlying mechanisms of photocatalytic activity, the development of more efficient and stable bismuth tungstate-based photocatalysts, and the exploration of new applications in fields such as water treatment and energy conversion .
属性
IUPAC Name |
dibismuth;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFQTYMTGPFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13595-87-4, 37220-39-6 |
Source


|
| Record name | Bismuth tungsten oxide (Bi2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth tungsten oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



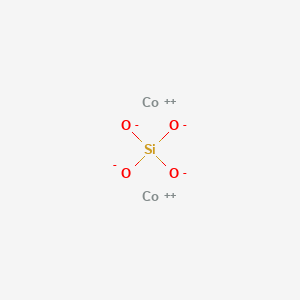


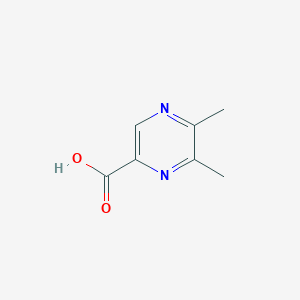

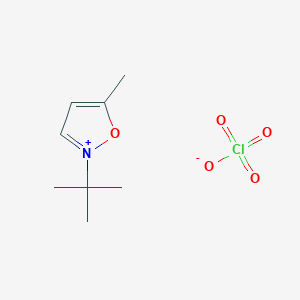
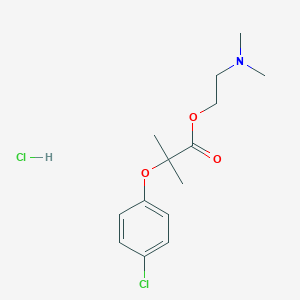


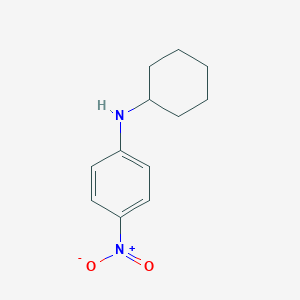
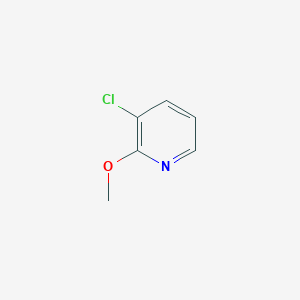
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)